(5-Fluoro-2-nitrophenyl)methanol
Overview
Description
(5-Fluoro-2-nitrophenyl)methanol is a useful research compound. Its molecular formula is C7H6FNO3 and its molecular weight is 171.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Kinetics and Mechanism in Methanolysis and Cyclization Reactions
Research by Sedlák et al. (2001) explored the kinetics of methoxide ion-catalyzed solvolysis and cyclization of fluoro derivatives in methanol. This study highlighted the two-step process involving the substitution of fluorine by sulfur anion, providing insights into the reaction mechanisms relevant to compounds like (5-Fluoro-2-nitrophenyl)methanol (Sedlák, Hanusek, Holčapek, & Štěrba, 2001).
2. Photochemistry in Methanol
Givens et al. (1986) conducted a study on the photochemistry of flunitrazepam, a compound structurally related to this compound, in methanol. This research provides a framework for understanding how similar compounds react under light exposure in methanol environments (Givens, Gingrich, & Mecklenburg, 1986).
3. Nucleophilic Replacement Reactions
The study by Bevan, Emokpae, and Hirst (1968) investigated the reactivity of various fluoro-nitrophenyl compounds in nucleophilic replacement reactions. This research is relevant for understanding the chemical behavior of this compound in reactions involving nucleophilic agents (Bevan, Emokpae, & Hirst, 1968).
4. Synthesis and Reactivity Studies
Research on the synthesis and reactivity of fluoro-nitrophenyl derivatives, such as this compound, provides valuable information on the potential applications of these compounds in various chemical syntheses. Studies by Suzuki (2013) and Bunce & Nago (2008) offer insights into the synthesis processes and reactivity of related compounds (Suzuki, 2013); (Bunce & Nago, 2008).
5. Fluorescent Labeling and Detection in Biochemistry
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5. Fluorescent Labeling and Detection in Biochemistry
Watanabe & Imai (1981) explored the use of 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, a related compound, as a fluorescent labeling reagent in high-performance liquid chromatography for amino acids. This suggests potential applications of this compound in similar biochemical analytical methods, particularly in the detection and analysis of specific biomolecules (Watanabe & Imai, 1981).
6. Antiviral Activity and Synthesis of Nucleosides
The synthesis and evaluation of methyl 2,3-dideoxy-3-fluoro-5-0-(4-phenylbenzoyl)-β-D-erythro-pentofuranoside, a related compound to this compound, for potential anti-HIV activity, as explored by Sofan et al. (1994), highlights the potential of similar compounds in antiviral research and drug development (Sofan, Abdel-Megied, Pedersen, Pedersen, & Nielsen, 1994).
7. Inhibitors in Biofilm Formation
Storz et al. (2014) investigated the structure-activity relationship of (2-nitrophenyl)methanol derivatives, closely related to this compound, as inhibitors of PqsD in Pseudomonas aeruginosa. This research indicates the potential of such compounds in the development of anti-biofilm agents and anti-infectives (Storz, Allegretta, Kirsch, Empting, & Hartmann, 2014).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures have shown promising inhibitory effects on key enzymes involved in signal molecule biosynthesis in cell-to-cell communication . This interaction with its targets could lead to significant changes in the biochemical pathways within the cell.
Pharmacokinetics
It’s worth noting that the compound’s physicochemical properties, such as its molecular weight and lipophilicity, can influence its bioavailability .
Result of Action
Based on the activities of similar compounds, it can be inferred that it may have potential antiviral, anti-inflammatory, and anticancer effects .
Biochemical Analysis
Biochemical Properties
(5-Fluoro-2-nitrophenyl)methanol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as PqsD, which is involved in the biosynthesis of signal molecules in Pseudomonas aeruginosa . The interaction between this compound and PqsD is characterized by a tight-binding mode of action, which inhibits the enzyme’s activity and affects the cell-to-cell communication in the bacteria. Additionally, this compound may interact with other proteins and biomolecules, potentially influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells being studied. In bacterial cells, such as Pseudomonas aeruginosa, this compound has been shown to inhibit biofilm formation by interfering with the signaling pathways mediated by PqsD . In mammalian cells, this compound may influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it could potentially affect the expression of genes involved in oxidative stress responses and metabolic regulation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of the enzyme PqsD, inhibiting its activity and preventing the synthesis of signaling molecules . This inhibition disrupts the communication between bacterial cells, leading to a reduction in biofilm formation. Additionally, this compound may interact with other enzymes and proteins, leading to changes in their activity and subsequent effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions such as temperature and pH. Over time, this compound may degrade, leading to a reduction in its efficacy. Long-term studies in in vitro and in vivo settings have shown that the compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and biofilm disruption .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects such as enzyme inhibition and modulation of cellular processes. At higher doses, this compound may exhibit toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its interactions with enzymes and cofactors. The compound may affect metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic processes. For example, its interaction with PqsD affects the biosynthesis of signaling molecules in Pseudomonas aeruginosa, which in turn influences the overall metabolic activity of the bacteria .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be actively transported into cells via specific transporters or passively diffuse across cell membranes. Once inside the cells, this compound may bind to intracellular proteins, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the cytoplasm, nucleus, or other organelles depending on its interactions with cellular machinery. This localization can influence the compound’s activity and function, as it may interact with different biomolecules in various subcellular compartments .
Properties
IUPAC Name |
(5-fluoro-2-nitrophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOZQRGVHQIIJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475876 | |
Record name | (5-Fluoro-2-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287121-32-8 | |
Record name | (5-Fluoro-2-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.